6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid
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Overview
Description
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is a heterocyclic compound belonging to the quinolinecarboxylic acid family. It has been extensively studied for its potential therapeutic and environmental applications. The molecular formula of this compound is C10H6Cl2N2O2, and it has a molecular weight of 257.04 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid, also known as Quinclorac, is broadleaf weeds, especially white clover (Trifolium repens L.) and Veronica filiformis . It is a highly selective post-emergent herbicide of the quinolinecarboxylic acid family .
Mode of Action
Quinclorac exhibits systemic auxin-like effects . Auxins are a class of plant hormones that are essential for plant body development. They regulate cellular processes such as cell elongation and division, and are involved in various aspects of plant growth and development. By mimicking the action of auxins, Quinclorac disrupts these processes, leading to the death of the target weeds .
Biochemical Pathways
Quinclorac’s mode of action involves the induction of oxidative stress due to free radical generation and changes in the antioxidant defense system . Oxidative stress occurs when there is an imbalance between the production of free radicals and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. This imbalance leads to damage to important biomolecules and cells, with potential impact on the whole organism .
Pharmacokinetics
Studies on the related compound quinclorac have shown that it is a stable compound, with a half-life of 2204–2330 days in pH 584 soil . This suggests that Quinclorac may also have similar stability and persistence in the environment.
Result of Action
The result of Quinclorac’s action is the control of broadleaf weeds in agricultural fields. By mimicking auxins and inducing oxidative stress, Quinclorac interferes with the normal growth and development of these weeds, leading to their death .
Action Environment
The action of Quinclorac can be influenced by environmental factors. For example, the decay of Quinclorac in acidic paddy soil followed first-order kinetics, with a half-life of 28.29–30.27 days . This suggests that the efficacy and stability of Quinclorac can be affected by soil pH. Additionally, Quinclorac residues were found in the surface water of irrigated rice areas, indicating potential environmental dispersion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid typically involves the chlorination of 8-quinolinecarboxylic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step is usually carried out using ammonia or an amine under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with additional purification stages to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical tool in proteomics research.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloro-8-quinolinecarboxylic Acid: Another member of the quinolinecarboxylic acid family, used primarily as a herbicide.
6,7-Dichloroquinoline-5,8-dione: A related compound with different chemical properties and applications.
Uniqueness
6-Amino-3,7-dichloro-8-quinolinecarboxylic Acid is unique due to its specific combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
6-amino-3,7-dichloroquinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-4-2-6(13)8(12)7(10(15)16)9(4)14-3-5/h1-3H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDBBKJLHPLAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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